
3H-2-Benzopyran-3-one, 1,4-dihydro-8-hydroxy-7-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzyloxy)-8-hydroxyisochroman-3-one: is a chemical compound that belongs to the class of isochroman derivatives. Isochromans are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring. The presence of benzyloxy and hydroxy groups in the structure of 7-(Benzyloxy)-8-hydroxyisochroman-3-one makes it an interesting molecule for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-8-hydroxyisochroman-3-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzaldehyde.
Formation of Isochroman Ring: The benzaldehyde undergoes a cyclization reaction to form the isochroman ring. This can be achieved through a series of reactions, including condensation and cyclization.
Introduction of Benzyloxy Group: The benzyloxy group is introduced through a benzylation reaction, where a benzyl halide reacts with the hydroxyl group on the isochroman ring.
Industrial Production Methods: Industrial production of 7-(Benzyloxy)-8-hydroxyisochroman-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7-(Benzyloxy)-8-hydroxyisochroman-3-one can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or dihydro derivatives.
Substitution: The benzyloxy and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or dihydro derivatives.
Substitution: Formation of various substituted isochroman derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 7-(Benzyloxy)-8-hydroxyisochroman-3-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, 7-(Benzyloxy)-8-hydroxyisochroman-3-one is used in the synthesis of specialty chemicals and intermediates for various applications, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-(Benzyloxy)-8-hydroxyisochroman-3-one involves its interaction with specific molecular targets. The benzyloxy and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in signal transduction, affecting cellular processes and responses.
Comparación Con Compuestos Similares
- 7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides
- 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one
Comparison: Compared to similar compounds, 7-(Benzyloxy)-8-hydroxyisochroman-3-one is unique due to the presence of both benzyloxy and hydroxy groups on the isochroman ring. This combination of functional groups enhances its chemical reactivity and potential biological activity. The compound’s structure allows for diverse chemical modifications, making it a versatile molecule for various applications in research and industry.
Propiedades
Número CAS |
65615-22-7 |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
8-hydroxy-7-phenylmethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C16H14O4/c17-15-8-12-6-7-14(16(18)13(12)10-20-15)19-9-11-4-2-1-3-5-11/h1-7,18H,8-10H2 |
Clave InChI |
NKRBAZSRXUCUME-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(COC1=O)C(=C(C=C2)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



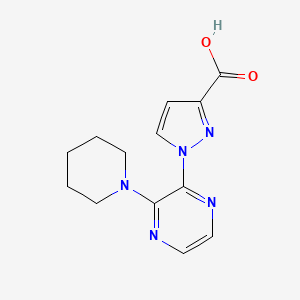

![Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate](/img/structure/B11852215.png)
![(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11852220.png)

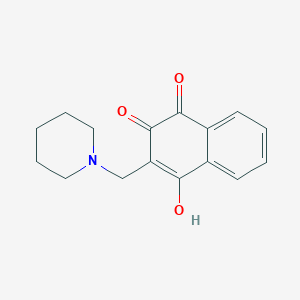
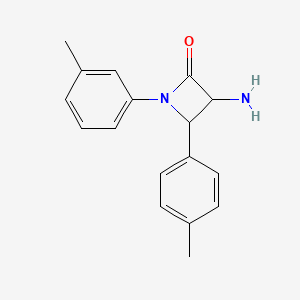
![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro-](/img/structure/B11852237.png)
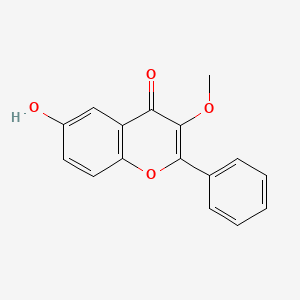
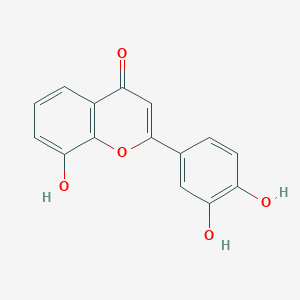
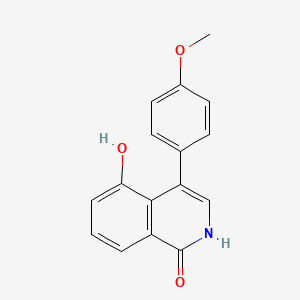

![8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid](/img/structure/B11852286.png)
